molecular formula C9H9NO2S5 B11522156 Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Cat. No.: B11522156
M. Wt: 323.5 g/mol
InChI Key: WGHARMQFONOWOV-UHFFFAOYSA-N
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Description

Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is an organosulfur compound characterized by its unique structure, which includes a dithiol ring and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate typically involves the following steps:

    Formation of the Dithiol Ring: The dithiol ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the reaction of carbon disulfide with a suitable dihalide to form the dithiol intermediate.

    Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the dithiol intermediate with 2-bromoethyl cyanide under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or thioethers. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for investigating the role of sulfur in enzymatic reactions and metabolic pathways.

Medicine

Potential medicinal applications include the development of new drugs that exploit the compound’s unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that require sulfur-containing components.

Mechanism of Action

The mechanism by which Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate exerts its effects involves interactions with various molecular targets. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the cyanoethyl group can participate in nucleophilic addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)propionate
  • Ethyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate
  • Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)butyrate

Uniqueness

Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9NO2S5

Molecular Weight

323.5 g/mol

IUPAC Name

methyl 2-[[5-(2-cyanoethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetate

InChI

InChI=1S/C9H9NO2S5/c1-12-6(11)5-15-8-7(14-4-2-3-10)16-9(13)17-8/h2,4-5H2,1H3

InChI Key

WGHARMQFONOWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(SC(=S)S1)SCCC#N

Origin of Product

United States

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